Cas no 686744-01-4 (2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one)

2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one structure
686744-01-4 structure
Product Name:2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one
CAS No:686744-01-4
MF:C21H21FN2O4S
MW:416.465847730637
CID:6577788
Update Time:2025-05-19

2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one
    • 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethan-1-one
    • Ethanone, 2-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]sulfonyl]-1-(4-morpholinyl)-
    • Inchi: 1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2
    • InChI Key: YEXPUJWXPCEMMP-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCOCC1)CS(C1C2=C(N(CC3=CC=C(F)C=C3)C=1)C=CC=C2)(=O)=O

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 700.3±60.0 °C(Predicted)
  • pka: -1.42±0.20(Predicted)

2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one Pricemore >>

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Additional information on 2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one

Research Briefing on 2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one (CAS: 686744-01-4)

Recent studies on the compound 2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one (CAS: 686744-01-4) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique indole-sulfonyl-morpholine scaffold, has garnered attention due to its versatile biological activities and potential therapeutic applications. The following briefing synthesizes the latest research findings, focusing on its synthesis, mechanism of action, and pharmacological properties.

The synthesis of 2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one involves a multi-step process, starting with the functionalization of the indole core. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Key modifications to the sulfonyl and morpholine moieties have been explored to enhance its bioavailability and target specificity.

Mechanistic studies have revealed that this compound exhibits potent inhibitory effects on specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. In vitro assays demonstrate its ability to selectively bind to target proteins, disrupting downstream signaling cascades. These findings suggest its potential as a lead compound for developing novel kinase inhibitors.

Pharmacological evaluations in animal models have shown promising results, with the compound displaying favorable pharmacokinetic profiles and minimal off-target effects. Notably, its ability to cross the blood-brain barrier has sparked interest in its application for neurological disorders. However, further optimization is required to address challenges related to metabolic stability and toxicity.

In conclusion, 2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one represents a compelling area of research in chemical biology. Its unique structural features and biological activities position it as a valuable tool for drug discovery. Future studies should focus on elucidating its full therapeutic potential and addressing existing limitations to facilitate its transition into clinical development.

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